molecular formula C15H15NO3 B15098805 Naphthalen-2-yl morpholine-4-carboxylate

Naphthalen-2-yl morpholine-4-carboxylate

Cat. No.: B15098805
M. Wt: 257.28 g/mol
InChI Key: JQCCNGMWNXANRX-UHFFFAOYSA-N
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Description

Naphthalen-2-yl morpholine-4-carboxylate is an organic compound that features a naphthalene ring fused with a morpholine ring through a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl morpholine-4-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to yield dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro-naphthalen-2-yl morpholine-4-carboxylate.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

    Naphthalene-2-carboxylic acid: Shares the naphthalene core but lacks the morpholine ring.

    Morpholine-4-carboxylic acid: Contains the morpholine ring but lacks the naphthalene core.

    Naphthalen-1-yl morpholine-4-carboxylate: Similar structure but with the naphthalene ring attached at a different position.

Uniqueness: Naphthalen-2-yl morpholine-4-carboxylate is unique due to the specific positioning of the naphthalene and morpholine rings, which can influence its chemical reactivity and biological activity. The combination of these two moieties in a single molecule provides a versatile scaffold for various applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

naphthalen-2-yl morpholine-4-carboxylate

InChI

InChI=1S/C15H15NO3/c17-15(16-7-9-18-10-8-16)19-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2

InChI Key

JQCCNGMWNXANRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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